Cas no 52703-21-6 (2-bromo-4-(bromomethyl)phenol)

2-bromo-4-(bromomethyl)phenol 化学的及び物理的性質
名前と識別子
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- PHENOL, 2-BROMO-4-(BROMOMETHYL)-
- 2-bromo-4-(bromomethyl)phenol
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2-bromo-4-(bromomethyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912153-5.0g |
2-bromo-4-(bromomethyl)phenol |
52703-21-6 | 5g |
$2485.0 | 2023-06-02 | ||
Enamine | EN300-1912153-0.5g |
2-bromo-4-(bromomethyl)phenol |
52703-21-6 | 0.5g |
$823.0 | 2023-09-17 | ||
Alichem | A014002405-500mg |
2-Bromo-4-(bromomethyl)phenol |
52703-21-6 | 97% | 500mg |
$831.30 | 2023-09-01 | |
Alichem | A014002405-1g |
2-Bromo-4-(bromomethyl)phenol |
52703-21-6 | 97% | 1g |
$1490.00 | 2023-09-01 | |
Enamine | EN300-1912153-0.25g |
2-bromo-4-(bromomethyl)phenol |
52703-21-6 | 0.25g |
$789.0 | 2023-09-17 | ||
Enamine | EN300-1912153-0.05g |
2-bromo-4-(bromomethyl)phenol |
52703-21-6 | 0.05g |
$719.0 | 2023-09-17 | ||
Enamine | EN300-1912153-10g |
2-bromo-4-(bromomethyl)phenol |
52703-21-6 | 10g |
$3683.0 | 2023-09-17 | ||
Alichem | A014002405-250mg |
2-Bromo-4-(bromomethyl)phenol |
52703-21-6 | 97% | 250mg |
$484.80 | 2023-09-01 | |
Enamine | EN300-1912153-0.1g |
2-bromo-4-(bromomethyl)phenol |
52703-21-6 | 0.1g |
$755.0 | 2023-09-17 | ||
Enamine | EN300-1912153-10.0g |
2-bromo-4-(bromomethyl)phenol |
52703-21-6 | 10g |
$3683.0 | 2023-06-02 |
2-bromo-4-(bromomethyl)phenol 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
2-bromo-4-(bromomethyl)phenolに関する追加情報
Phenol, 2-Bromo-4-(Bromomethyl): A Comprehensive Overview
The compound Phenol, 2-Bromo-4-(Bromomethyl), also identified by the CAS No. 52703-21-6, is a brominated derivative of phenol with significant applications in organic synthesis and materials science. This compound has garnered attention in recent years due to its unique chemical properties and potential uses in advanced materials and pharmaceuticals. In this article, we will delve into its structure, synthesis, applications, and the latest research findings.
Phenol, 2-Bromo-4-(Bromomethyl) is characterized by a phenolic ring with two bromine substituents: one at the 2-position and another as a bromomethyl group at the 4-position. This substitution pattern imparts the molecule with distinct electronic and steric properties, making it a valuable intermediate in various chemical reactions. The compound's structure allows for versatile reactivity, particularly in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.
Recent studies have highlighted the role of brominated phenol derivatives in the development of advanced materials. For instance, researchers have explored the use of Phenol, 2-Bromo-4-(Bromomethyl) as a precursor for synthesizing high-performance polymers and coatings. The bromine atoms in the molecule act as leaving groups, enabling the formation of covalent bonds with other monomers during polymerization. This property has led to its application in creating thermally stable polymers with enhanced mechanical properties.
In the pharmaceutical industry, Phenol, 2-Bromo-4-(Bromomethyl) has been investigated for its potential as an intermediate in drug synthesis. Its ability to undergo nucleophilic aromatic substitution makes it a valuable building block for constructing complex molecular frameworks. Recent research has focused on its use in synthesizing bioactive compounds with anti-inflammatory and anticancer properties.
The synthesis of Phenol, 2-Bromo-4-(Bromomethyl) typically involves bromination reactions of phenol derivatives under controlled conditions. One common method involves treating phenol with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a catalyst. The reaction conditions are optimized to achieve selective substitution at the desired positions on the phenolic ring.
In terms of applications, brominated phenols are widely used in flame retardants due to their ability to release bromine atoms during combustion, which inhibits the propagation of flames. However, concerns about environmental persistence and toxicity have led to stricter regulations on their use. Researchers are now exploring eco-friendly alternatives while maintaining the beneficial properties of these compounds.
The latest research on Phenol, 2-Bromo-4-(Bromomethyl) has also focused on its role in catalysis. Its ability to act as a ligand or catalyst support has been explored in various organic transformations. For example, studies have demonstrated its effectiveness in facilitating cross-coupling reactions under mild conditions.
In conclusion, Phenol, 2-Bromo-4-(Bromomethyl), CAS No. 52703-21-6, is a versatile compound with diverse applications across multiple industries. Its unique chemical properties make it an essential intermediate in organic synthesis and materials science. As research continues to uncover new uses and optimize its synthesis methods, this compound is poised to play an even greater role in advancing modern chemistry.
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